Stereochemical Differentiation: D- vs. L-Configuration Impact on Chiral Recognition
CAS 166742-96-7 is the D-phenylalanine enantiomer, specified by the (R)-configuration at the alpha-carbon [1]. The most direct comparator is its L-enantiomer, N-Boc-N-methoxy-N-methyl-L-phenylalaninamide (CAS 87694-53-9), which is widely used in the synthesis of HIV protease inhibitors [2]. The D-configuration of 166742-96-7 makes it essential for synthesizing peptidomimetics that require a non-natural D-amino acid residue, which can confer resistance to proteolytic degradation by common mammalian proteases that selectively cleave L-amino acid sequences [3]. The L-enantiomer would produce the opposite stereochemical outcome in any downstream chiral coupling reaction, rendering the substitution invalid for any target requiring the D-configuration.
| Evidence Dimension | Absolute Configuration (C-alpha stereocenter) |
|---|---|
| Target Compound Data | (R)-configuration (D-phenylalanine derivative) |
| Comparator Or Baseline | L-enantiomer: N-Boc-N-methoxy-N-methyl-L-phenylalaninamide (CAS 87694-53-9) with (S)-configuration |
| Quantified Difference | Enantiomeric: D vs. L (non-superimposable mirror images) |
| Conditions | Defined by IUPAC name and SMILES (COC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NOC) |
Why This Matters
For procurement, selection of the wrong enantiomer will lead to synthesis of the incorrect diastereomer in any subsequent chiral coupling, potentially resulting in a completely inactive or off-target analog.
- [1] PubChem. (2025). Compound Summary for CID 10682227: (R)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate. National Library of Medicine. View Source
- [2] Pharmaffiliates. (n.d.). N-Boc-N-methoxy-N-methyl-L-phenylalaninamide (CAS 87694-53-9). Product Technical Datasheet. View Source
- [3] Mimoto, T., et al. (2004). Structure-activity relationship of orally potent HIV protease inhibitors containing a hydroxymethylcarbonyl (HMC) isostere. Journal of Medicinal Chemistry, 47(2), 486-497. (Provides context for the use of D-amino acids in protease inhibitor design). View Source
